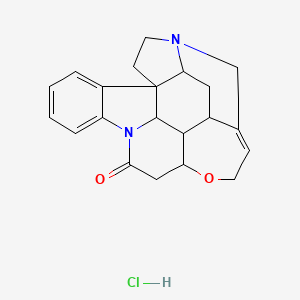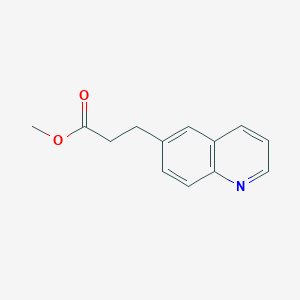
Methyl 3-(quinolin-6-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(quinolin-6-yl)propanoate: is an organic compound that belongs to the class of quinoline derivatives Quinoline is a heterocyclic aromatic organic compound with a structure that includes a benzene ring fused to a pyridine ring this compound is characterized by the presence of a quinoline ring attached to a propanoate ester group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(quinolin-6-yl)propanoate typically involves the esterification of 3-(quinolin-6-yl)propanoic acid. One common method includes the reaction of quinoline-6-carboxaldehyde with malonic acid in the presence of a base, followed by esterification with methanol. The reaction conditions often involve refluxing the mixture in an appropriate solvent such as ethanol or methanol, with the addition of a catalyst like sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of industrial catalysts and purification techniques like distillation and crystallization would be employed to ensure the quality of the final product .
化学反応の分析
Types of Reactions: Methyl 3-(quinolin-6-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group, forming 3-(quinolin-6-yl)propanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Major Products:
Oxidation: Quinoline-6-carboxylic acid derivatives.
Reduction: 3-(quinolin-6-yl)propanol.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
Chemistry: Methyl 3-(quinolin-6-yl)propanoate is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological activities. Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties. This compound may be investigated for similar activities, particularly in the development of new therapeutic agents .
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals. Its quinoline structure makes it valuable in the synthesis of materials with specific electronic and optical properties .
作用機序
The mechanism of action of Methyl 3-(quinolin-6-yl)propanoate in biological systems is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors due to its quinoline structure. Quinoline derivatives are known to inhibit enzymes like topoisomerases and kinases, which are involved in DNA replication and cell signaling pathways. The compound may exert its effects by binding to these targets and disrupting their normal functions, leading to therapeutic outcomes .
類似化合物との比較
Quinoline-6-carboxylic acid: A precursor in the synthesis of Methyl 3-(quinolin-6-yl)propanoate.
3-(Quinolin-6-yl)propanol: A reduced form of the compound with an alcohol group instead of an ester.
Quinoline-6-carboxaldehyde: An intermediate in the synthesis of various quinoline derivatives.
Uniqueness: this compound is unique due to its ester functional group, which imparts different chemical reactivity and physical properties compared to its similar compounds. The ester group allows for further chemical modifications, making it a versatile intermediate in organic synthesis .
特性
分子式 |
C13H13NO2 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC名 |
methyl 3-quinolin-6-ylpropanoate |
InChI |
InChI=1S/C13H13NO2/c1-16-13(15)7-5-10-4-6-12-11(9-10)3-2-8-14-12/h2-4,6,8-9H,5,7H2,1H3 |
InChIキー |
BMCWTVAUAXCRNS-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCC1=CC2=C(C=C1)N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-cyano-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate](/img/structure/B12505017.png)

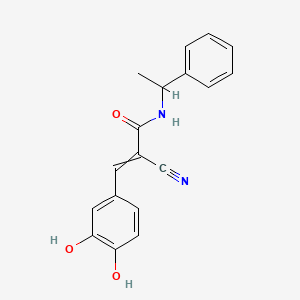
![4-Amino-N3-[3-(trifluoromethyl)phenyl]imidazo[4,3-C][1,2,4]triazine-3,8-dicarboxamide](/img/structure/B12505049.png)
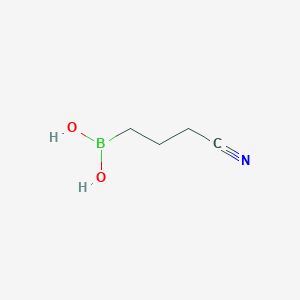
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12505057.png)
![3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12505059.png)
![oxalic acid tert-butyl hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate hydrate](/img/structure/B12505062.png)
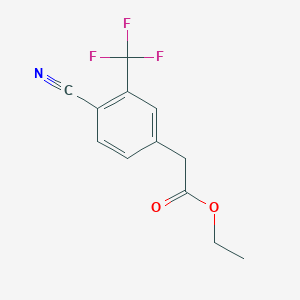
![4,6-Dichloro-3-[(4-chlorophenyl)sulfonyl]quinoline](/img/structure/B12505074.png)
![8,9-dihydro-7H-pyrido[3,2-b]pyrrolo[1,2-d][1,4]thiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12505082.png)
